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molecular formula C6H12O3 B1607253 2-Hydroxyethyl butyrate CAS No. 4219-46-9

2-Hydroxyethyl butyrate

Cat. No. B1607253
M. Wt: 132.16 g/mol
InChI Key: GIOCILWWMFZESP-UHFFFAOYSA-N
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Patent
US06215004B1

Procedure details

As a nonlimiting example using method B in FIG. 2 to obtain the (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate or its 5-acetyloxy derivative is to react 1,2-dihydroxy ethane with n-butyryl chloride in triethylamine. This reaction produces 2-hydroxyethyl butanoate, which is further reacted P2O5 in dry DCM, followed by DMSO and triethylamine to produce 2-oxyethyl butanoate. The 2-oxyethyl butanoate can be converted to the 5-acetyloxy derivative of (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate by the process described above, or it can be converted into (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate by reacting with mercaptoacetic acid and CSA in dry DCM.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][OH:4].[CH3:5][CH2:6][CH2:7][C:8](Cl)=[O:9]>C(N(CC)CC)C>[C:8]([O:1][CH2:2][CH2:3][OH:4])(=[O:9])[CH2:7][CH2:6][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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